molecular formula C17H11N3O2 B11840909 3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 60045-38-7

3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B11840909
CAS No.: 60045-38-7
M. Wt: 289.29 g/mol
InChI Key: HZXRSCBRLIYOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Imidazo[1,2-c]quinazoline Derivatives

The imidazo[1,2-c]quinazoline framework originated from early 20th-century efforts to synthesize nitrogen-rich heterocycles with enhanced pharmacological profiles. Initial work focused on unsubstituted analogs, such as imidazo[1,2-c]quinazoline itself, which demonstrated modest antibacterial activity but poor solubility. The 1980s marked a turning point with the introduction of halogenated and alkylated variants, exemplified by derivatives bearing -Cl or -CH₃ groups at the C4 position, which improved microbial inhibition by 30–50% compared to parent structures.

A paradigm shift occurred in the 2010s with the integration of fused aromatic systems. For instance, benzimidazo[1,2-c]quinazolines, synthesized via copper-catalyzed cross-dehydrogenative coupling, exhibited minimum inhibitory concentrations (MICs) of 2–8 μg/mL against Staphylococcus aureus and Candida albicans, surpassing earlier generations. Concurrently, the development of imidazoquinoxaline hybrids through reactions with o-phenylenediamines expanded the scaffold’s applicability to anticancer research, with compound 11c showing 70% growth inhibition in MCF-7 breast cancer cells at 10 μM.

The strategic incorporation of electron-donating substituents, particularly hydroxybenzylidene moieties, emerged post-2020 to address limitations in bioavailability and target selectivity. For 3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one, the hydroxy group’s hydrogen-bonding capacity and conjugation effects were hypothesized to enhance interactions with polar enzyme active sites. This design philosophy aligns with broader trends in heterocyclic chemistry, where substituent engineering accounts for >60% of recent patent filings in kinase inhibitor development.

Structural and Functional Significance of Hydroxybenzylidene Substituents

The hydroxybenzylidene group (-C₆H₄-OH) confers three critical attributes to the imidazo[1,2-c]quinazoline core:

  • Electronic Modulation : Density functional theory (DFT) calculations reveal that the hydroxy group induces a 0.15 eV reduction in the HOMO-LUMO gap compared to unsubstituted analogs, facilitating charge transfer interactions with biological targets. This effect correlates with a 40% increase in α-glucosidase inhibition potency (IC₅₀ = 12.3 μM vs. 20.7 μM for the parent compound).
  • Stereoelectronic Effects : The planar benzylidene moiety enforces coplanarity with the quinazolinone ring, as evidenced by X-ray crystallography data showing dihedral angles <5°. This rigidity optimizes π-π stacking with aromatic residues in enzyme binding pockets, such as Tyr313 in human α-glucosidase.
  • Solubility-Enhancing Properties : Despite the compound’s logP value of 2.8, the ionizable phenolic -OH group (pKa ≈ 9.4) improves aqueous solubility at physiological pH by 3.2-fold relative to methyl-substituted derivatives.

Comparative studies of substituent positioning demonstrate that para-hydroxy substitution maximizes bioactivity. For example, moving the -OH group to the meta position reduces antimicrobial efficacy by 55%, likely due to disrupted hydrogen-bonding networks with bacterial DNA gyrase. These structure-activity insights have guided the rational design of second-generation derivatives, including nitro- and amino-functionalized benzylidenes currently under investigation.

Current Research Gaps in Heterocyclic Compound Analysis

Despite progress in synthesizing and characterizing this compound, three critical knowledge gaps persist:

1. Mechanistic Specificity : While the compound shows α-glucosidase inhibition (IC₅₀ = 12.3 μM), its exact binding mode remains unvalidated. Molecular docking suggests interactions with Asp542 and Arg672, but site-directed mutagenesis studies are needed to confirm these residues’ roles.

2. Metabolic Stability : Preliminary microsomal assays indicate a hepatic clearance rate of 18 mL/min/kg, suggesting extensive first-pass metabolism. However, the specific cytochrome P450 isoforms involved (e.g., CYP3A4 vs. CYP2D6) and major metabolites remain unidentified.

3. Comparative Pharmacophore Analysis : No systematic studies compare the hydroxybenzylidene derivative with other substituents (e.g., methoxybenzylidene or chlorobenzylidene) across multiple biological targets. Such data would clarify whether observed activities are moiety-specific or generalizable to related structures.

Properties

CAS No.

60045-38-7

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

4-[(2-hydroxyimidazo[1,2-c]quinazolin-3-yl)methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C17H11N3O2/c21-12-7-5-11(6-8-12)9-15-17(22)19-16-13-3-1-2-4-14(13)18-10-20(15)16/h1-10,22H

InChI Key

HZXRSCBRLIYOEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=C(N3C=N2)C=C4C=CC(=O)C=C4)O

Origin of Product

United States

Preparation Methods

Condensation of Preformed Imidazo[1,2-c]quinazolin-2(3H)-one with 4-Hydroxybenzaldehyde

Procedure ():

  • Core Synthesis :

    • Imidazo[1,2-c]quinazolin-2(3H)-one is prepared via cyclization of 2-aminobenzamide derivatives. For example, anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-3,1-benzoxazan-4-one, which is treated with hydrazine hydrate to yield 3-amino-2-methylquinazolin-4(3H)-one.

    • Copper-catalyzed Ullmann coupling (e.g., with 2-bromoaryl aldehydes) or thermal cyclization methods are employed to form the imidazo[1,2-c]quinazolinone scaffold.

  • Benzylidene Introduction :

    • The preformed core (1.0 mmol) is refluxed with 4-hydroxybenzaldehyde (1.2 mmol) in ethanol containing catalytic acetic acid (2–3 drops) for 6–8 hours.

    • The product is purified via recrystallization (ethanol) or column chromatography (ethyl acetate/hexane, 3:7).

Key Data ():

  • Yield : 65–78%

  • Characterization :

    • 1H NMR (DMSO-d6): δ 8.72 (s, 1H, CH=N), 7.91–6.85 (m, aromatic protons), 5.21 (s, 1H, OH).

    • IR : 1665 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 3250 cm⁻¹ (OH).

  • Challenges : Competing oxidation of the 4-hydroxy group necessitates inert atmospheres or protective groups (e.g., acetyl) in acidic conditions.

Cyclization of 4-Hydroxybenzylidene-Containing Precursors

Procedure ():

  • Precursor Synthesis :

    • 2-Amino-N-(4-hydroxybenzylidene)benzamide is prepared by condensing 2-aminobenzamide with 4-hydroxybenzaldehyde in DMSO/H2O2 at 150°C for 20 hours.

  • Cyclization :

    • The intermediate undergoes CuI/K2CO3-mediated intramolecular cyclization in DMF at 150°C for 5 hours to form the imidazo[1,2-c]quinazolinone ring.

Key Data ():

  • Yield : 55–62%

  • Optimization : Excess DMSO (2 mL/mmol) and H2O2 (1.5 equiv) improve cyclization efficiency.

  • Characterization :

    • 13C NMR : δ 173.2 (C=O), 158.9 (C-OH), 145.3 (C=N).

    • HRMS : [M+H]+ calc. for C17H12N3O2: 290.0924, found: 290.0928.

One-Pot Multi-Component Assembly

Procedure ():

  • Reaction Setup :

    • A mixture of 2-aminobenzamide (1.0 mmol), 4-hydroxybenzaldehyde (1.1 mmol), and ammonium acetate (2.0 mmol) is heated in DMSO at 130°C for 12 hours under H2O2 (30%, 1.5 equiv).

  • Mechanism :

    • DMSO acts as a carbon source, facilitating imine formation and subsequent cyclization via radical intermediates.

Key Data ():

  • Yield : 70–82%

  • Advantages : Avoids isolation of intermediates; suitable for scale-up.

  • Side Products : <5% unreacted aldehyde or over-oxidized byproducts.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Condensation65–78Reflux, ethanol/AcOHHigh purity; scalableRequires preformed core
Precursor Cyclization55–62CuI/K2CO3, DMF, 150°CDirect incorporation of substituentMulti-step; protective groups needed
One-Pot Multi-Component70–82DMSO/H2O2, 130°CTime-efficient; fewer stepsSensitivity to aldehyde oxidation

Optimization Strategies

  • Protective Groups : Acetylation of the 4-hydroxy group (using acetic anhydride) before condensation prevents undesired side reactions, with deprotection (NaOH/EtOH) post-synthesis.

  • Catalysts : p-TSA (10 mol%) enhances condensation kinetics in ethanol.

  • Solvents : DMF improves solubility of intermediates in cyclization steps, while ethanol minimizes byproducts in condensations.

Characterization and Validation

  • Spectroscopic Consistency :

    • All methods show congruent 1H NMR signals for the benzylidene proton (δ 8.70–8.75) and hydroxyl group (δ 5.20–5.25).

    • IR spectra confirm the absence of unreacted aldehyde (no peak ~1700 cm⁻¹).

  • X-ray Crystallography : Confirms planar geometry of the imidazo[1,2-c]quinazolinone core and coplanarity with the 4-hydroxybenzylidene group (dihedral angle <5°) .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imidazoquinazoline core can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or aqueous media .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced biological activities.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an imidazoquinazolinone core with a hydroxyl group attached to a benzylidene moiety. This structure contributes to its reactivity and biological activity. The synthesis typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde, yielding the target compound through various chemical transformations.

Biological Activities

Research indicates that compounds in the quinazolinone family, including 3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one, exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Several studies have highlighted the potential of this compound as an inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell proliferation and survival. Inhibitors targeting PI3K pathways may be effective against hyper-proliferative disorders and angiogenesis .
  • α-Glucosidase Inhibition : The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity is significant for managing type 2 diabetes by regulating blood glucose levels. In vitro studies have shown varying inhibitory potencies, with some derivatives demonstrating IC50 values as low as 50 µM .

Anticancer Studies

In one study focusing on imidazoquinazoline derivatives, researchers synthesized several compounds based on the imidazo[1,2-c]quinazoline scaffold. These compounds were evaluated for their PI3Kα inhibitory activities and exhibited notable anticancer effects. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the imidazoquinazoline framework significantly influenced their potency against cancer cell lines .

Diabetes Management

Another research effort aimed at developing α-glucosidase inhibitors led to the synthesis of derivatives of this compound. These compounds were tested against Saccharomyces cerevisiae α-glucosidase, revealing promising results that suggest their potential utility in diabetes management through modulation of carbohydrate absorption .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
4(3H)-QuinazolinoneBasic quinazolinone structureExhibits strong lactam-lactim tautomerism
Imidazo[1,2-a]quinolineFused imidazole and quinoline ringsKnown for neuroprotective effects
Benzylidene hydrazonesContains hydrazone linkageOften used in coordination chemistry
2-Aminobenzothiazole derivativesContains thiazole ringNotable for antibacterial activity

Mechanism of Action

The mechanism of action of 3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylases (HDACs), which are involved in cell proliferation and survival pathways. By inhibiting these enzymes, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Functional Insights

Solubility and Polarity :

  • The 4-hydroxybenzylidene group in the target compound likely increases aqueous solubility compared to sulfur-containing analogs like 5a (thioxo) or 5b (methylthio) . However, this may reduce membrane permeability relative to lipophilic derivatives (e.g., ).
  • The trifluoromethyl group in enhances metabolic stability and hydrophobicity, a common strategy in drug design.

Thermal Stability :

  • Thioxo derivatives (e.g., 5a , 5b ) exhibit exceptionally high melting points (>320°C) due to strong intermolecular interactions (e.g., hydrogen bonding and π-stacking) . The hydroxybenzylidene analog may show moderate thermal stability (estimated m.p. 250–300°C).

Biological Activity: Benzoquinazolinone 12 demonstrates enhanced functional potency over its parent compound (BQCA), highlighting the impact of substituent bulkiness and stereochemistry. Sulfur-containing analogs (e.g., 5a, ) may target enzymes with cysteine residues or metal-binding sites, whereas phenolic derivatives could interact with oxidative stress pathways.

Key Methodologies

  • One-Pot Synthesis: Evidence describes the synthesis of imidazo[1,2-c]quinazoline derivatives via condensation of 2-amino nitriles with ethyl 2-[N-(methylthiothiocarbonyl)-amino]acetate in DMF. This method achieves moderate yields (39–42%) and is adaptable to diverse heterocyclic systems.
  • Post-Functionalization : Commercial derivatives like suggest post-synthetic modifications (e.g., sulfanyl group introduction) to tailor properties.

Challenges and Opportunities

  • Target Compound Synthesis : The hydroxybenzylidene group may require protection/deprotection strategies to avoid side reactions during synthesis.

Biological Activity

3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound belonging to the imidazoquinazolinone family, characterized by its unique structural features. The presence of a hydroxyl group attached to a benzylidene moiety fused with an imidazoquinazolinone framework enhances its potential biological activities, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically follows a reaction involving 2-aminobenzamide and an appropriate aldehyde. This method highlights the compound's formation through condensation reactions that yield the desired imidazoquinazolinone structure .

Biological Activities

Research has demonstrated that compounds within the quinazolinone family exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-c]quinazolines possess significant anticancer properties. For instance, certain derivatives have been identified as potent inhibitors of various cancer cell lines .
  • Antimicrobial Effects : The compound exhibits notable antimicrobial activity against several pathogens, suggesting its potential as an antimicrobial agent .
  • α-Glucosidase Inhibition : this compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism. Inhibitory potency has been quantified with IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the imidazoquinazoline backbone significantly influence biological activity. For example, the introduction of electron-donating groups such as methoxy (–OCH₃) enhances α-glucosidase inhibitory potency, while electron-withdrawing groups diminish it .

Compound NameIC50 (µM)Biological Activity
Compound A12.44α-Glucosidase Inhibitor
Compound B14.32α-Glucosidase Inhibitor
Compound C268.25Antimicrobial Activity

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Anticancer Studies : A study reported that imidazo[1,2-c]quinazolines demonstrated significant cytotoxic effects against human leukemia cells, with some derivatives achieving over 75% reduction in cellular proliferation .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of various quinazoline derivatives against common bacterial strains, revealing promising results that warrant further exploration .
  • Diabetes Research : The compound's role as an α-glucosidase inhibitor has been highlighted in diabetes research, showcasing its potential for managing blood glucose levels effectively .

The mechanism by which this compound exerts its biological effects is still under investigation. Interaction studies utilizing molecular docking and kinetic assays have begun to elucidate its binding affinities and interaction profiles with target enzymes such as α-glucosidase .

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., i-PrOH vs. DMF) impacts reaction efficiency and purity.
  • Purification often involves acid precipitation or column chromatography .

How can researchers optimize alkylation reactions for imidazo[1,2-c]quinazolinone derivatives?

Advanced Methodological Answer:
Alkylation efficiency depends on:

  • Base selection : K₂CO₃ in DMF enhances reactivity for N-alkylation of benzoimidazoquinazolin-6(5H)-one derivatives .
  • Electrophile design : 2-Chloroacetamides react selectively with thiolate derivatives (S-alkylation) due to sulfur’s nucleophilicity .
  • Reaction monitoring : LC-MS and ¹H NMR track intermediate formation to avoid over-alkylation .

Data Contradiction Analysis :
Conflicting yields may arise from steric hindrance in bulky substituents. For example, branched alkyl chains reduce reaction rates by ~30% compared to linear analogs .

What spectroscopic and analytical techniques are critical for characterizing imidazo[1,2-c]quinazolinones?

Basic Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic δ 7.1–8.3 ppm) and confirms cyclization .
  • LC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₀N₃O: m/z 236.08) and purity .
  • Elemental analysis : Ensures stoichiometric C/H/N/S ratios (e.g., ±0.3% deviation) .

Advanced Tip :
X-ray crystallography resolves regiochemical ambiguities, as seen in disproving Dimroth rearrangement products in sulfur-containing analogs .

How do sulfur-containing substituents influence the biological activity of imidazo[1,2-c]quinazolinones?

Structure-Activity Relationship (SAR) Analysis:

  • Thiolate derivatives : 6-S-substituted analogs show enhanced antifungal activity against C. albicans (MIC₅₀: 12.5–25 µg/mL) via thiol-disulfide interactions with cellular proteins .
  • Thiomethyl groups : 5-Methysulfanyl derivatives exhibit broad-spectrum antimicrobial activity (e.g., 8–16 µg/mL against S. aureus) by disrupting membrane integrity .

Contradiction Note :
While sulfur enhances antifungal activity, it may reduce solubility, complicating in vivo translation .

What strategies resolve contradictions between in vitro and in vivo biological data for these derivatives?

Advanced Methodological Answer:

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to explain poor in vivo efficacy despite potent in vitro activity .
  • Orthogonal assays : Compare MIC (agar dilution) and time-kill kinetics to identify static vs. cidal effects .
  • Formulation optimization : Use liposomal encapsulation to improve bioavailability of hydrophobic derivatives .

What electrochemical methods are emerging for synthesizing imidazo-fused quinazolinones?

Advanced Synthesis Approach:
Electrochemical dual oxidative C(sp³)–H amination enables metal-free synthesis:

  • Conditions : Constant current (10 mA) in acetonitrile/water with NH₄I as electrolyte .
  • Advantages : Avoids toxic reagents (e.g., POCl₃) and achieves 70–85% yields .

Comparison to Thermal Methods :
Electrochemical routes reduce reaction times (6h vs. 24h) but require specialized equipment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.